molecular formula C12H16O2 B3081435 (2R)-1-(benzyloxy)pent-4-en-2-ol CAS No. 110339-28-1

(2R)-1-(benzyloxy)pent-4-en-2-ol

Cat. No.: B3081435
CAS No.: 110339-28-1
M. Wt: 192.25 g/mol
InChI Key: KTFVKQQUQQYFPB-GFCCVEGCSA-N
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Description

Significance of Chiral Homoallylic Alcohols in Organic Synthesis

Among the vast arsenal (B13267) of chiral building blocks, chiral homoallylic alcohols stand out as exceptionally versatile synthetic intermediates. acs.org These compounds are characterized by a hydroxyl group located at the C-4 position relative to a carbon-carbon double bond. Their significance lies in the numerous ways their structure can be manipulated to form a variety of other functional groups and carbon skeletons, making them invaluable in the stereoselective synthesis of complex natural products. acs.orgnih.gov The development of methods for the enantioselective synthesis of homoallylic alcohols, such as asymmetric allylboration and catalytic additions to aldehydes, has been a major focus of research, underscoring their importance to the synthetic organic community. acs.orgrsc.org The ability to create these structures with high levels of stereocontrol is crucial, as they serve as foundational components for building intricate, biologically active molecules. nih.govchemrxiv.org

Overview of (2R)-1-(Benzyloxy)pent-4-en-2-ol as a Key Chiral Precursor

This compound is a specific example of a chiral homoallylic alcohol that serves as a valuable precursor in asymmetric synthesis. Its structure incorporates a defined stereocenter at the C-2 position, an allyl group for further chemical transformations, and a benzyloxy group which acts as a protecting group for the primary alcohol. This combination of features makes it a useful building block for the synthesis of more complex chiral molecules. The benzyl (B1604629) ether is stable under many reaction conditions but can be readily removed at a later synthetic stage.

Properties of this compound

PropertyValue
IUPAC Name (2R)-1-(phenylmethoxy)pent-4-en-2-ol
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Canonical SMILES C=CCC@HO
InChIKey KTFVKQQUQQYFPB-GFCCVEGCSA-N

Data sourced from PubChem. nih.gov

The defined (R)-configuration at the alcohol-bearing carbon allows for the introduction of a specific stereochemistry into a target molecule. The terminal alkene provides a handle for various reactions, such as oxidation, reduction, or cross-coupling, enabling the elongation and functionalization of the carbon chain.

Properties

IUPAC Name

(2R)-1-phenylmethoxypent-4-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-6-12(13)10-14-9-11-7-4-3-5-8-11/h2-5,7-8,12-13H,1,6,9-10H2/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFVKQQUQQYFPB-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(COCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H](COCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enantioselective Synthesis of 2r 1 Benzyloxy Pent 4 En 2 Ol

Catalytic Asymmetric Allylboration Methodologies

The addition of an allyl group to an aldehyde is a powerful carbon-carbon bond-forming reaction. When performed in a way that selectively produces one of two possible mirror-image products (enantiomers), it is termed asymmetric allylboration. The synthesis of (2R)-1-(benzyloxy)pent-4-en-2-ol via this method starts with benzyloxyacetaldehyde and an allylboron reagent. The key to success lies in the use of a chiral catalyst that directs the approach of the reagents, favoring the formation of the (R)-enantiomer.

Brønsted Acid-Catalyzed Allylboration Approaches

Chiral Brønsted acids, particularly phosphoric acids, have emerged as powerful catalysts for a variety of asymmetric transformations. nih.gov In the context of synthesizing this compound, a chiral phosphoric acid catalyst activates the aldehyde, making it more susceptible to attack by the allylboron reagent. nih.gov The chiral environment created by the catalyst ensures that the allyl group is delivered to a specific face of the aldehyde, leading to the desired (R)-configuration at the newly formed stereocenter. Research has shown that this method can be highly general, with a broad substrate scope that includes aryl, heteroaryl, α,β-unsaturated, and aliphatic aldehydes, providing the corresponding homoallylic alcohols with high enantioselectivity. nih.gov

A plausible transition state involves the protonation of the boronate oxygen by the chiral phosphoric acid, enhancing the reactivity of the allyl boronate. nih.gov This activation, in the absence of a Lewis acid, represents a significant advancement in organocatalysis. nih.gov

Lewis Acid-Catalyzed Enantioselective Allylboration

Lewis acids, electron-pair acceptors, can also catalyze the allylboration of aldehydes. In these reactions, a chiral ligand is complexed to a metal-based Lewis acid. This chiral complex then coordinates to the aldehyde, directing the nucleophilic attack of the allylboron reagent. While the general principle is well-established, specific applications to the synthesis of this compound involve careful selection of the Lewis acid and chiral ligand to achieve high enantioselectivity. For instance, small amounts of certain zinc compounds have been shown to co-catalyze allylboron additions to aldimines, turning low-yielding reactions into highly efficient and selective transformations. adelphi.edu

Copper Hydride (CuH)-Catalyzed Enantioselective Allylation

Copper hydride catalysis offers a distinct and powerful approach to enantioselective allylation. organic-chemistry.orgnih.gov This method often involves the in-situ generation of a chiral copper hydride complex. This complex can then participate in the catalytic cycle. While direct CuH-catalyzed allylation of aldehydes to form homoallylic alcohols is a subject of ongoing research, related CuH-catalyzed reactions have demonstrated high levels of enantioselectivity for a variety of substrates. researchgate.netchemrxiv.org The development of this methodology for the synthesis of this compound would represent a valuable addition to the synthetic chemist's toolbox.

Substrate-Controlled Stereoselective Syntheses

In contrast to catalyst-controlled reactions, substrate-controlled methods rely on the inherent chirality of the starting material to direct the formation of new stereocenters. ethz.ch For the synthesis of this compound, this would involve starting with a chiral precursor that already contains a stereocenter. The existing stereocenter then influences the stereochemical outcome of subsequent reactions. This approach is a cornerstone of many total syntheses of natural products. ethz.ch

Deracemization Strategies for Enantiomeric Enrichment

Deracemization is a process that converts a racemic mixture (an equal mixture of both enantiomers) into a single, pure enantiomer. This can be an efficient way to obtain enantiomerically pure compounds. Various techniques can be employed, including kinetic resolution, where one enantiomer reacts faster than the other in the presence of a chiral catalyst or reagent, allowing for the separation of the unreacted, enantiomerically enriched starting material or the product. Enzymatic resolutions are a common and effective form of kinetic resolution.

Stereocontrolled Transformations of 2r 1 Benzyloxy Pent 4 En 2 Ol

Carbon-Carbon Bond Forming Reactions

The strategic location of the hydroxyl and allyl groups in (2R)-1-(benzyloxy)pent-4-en-2-ol allows for its participation in a range of carbon-carbon bond-forming reactions, where the existing stereocenter exerts significant influence over the creation of new stereogenic centers.

Diastereoselective Carboxylation/Bromocyclization Reactions

While a direct one-pot carboxylation/bromocyclization of homoallylic alcohols is not extensively documented, the two-step sequence involving a halolactonization is a well-established and analogous transformation. In this process, an initial carboxylation or esterification of the alcohol is followed by an electrophile-induced cyclization. For this compound, this would typically involve reaction with an acyl halide or anhydride, followed by treatment with an electrophilic bromine source.

The diastereoselectivity of the cyclization is governed by the stereochemistry of the starting alcohol. The reaction is known to proceed through a chair-like transition state, where the substituents prefer to occupy equatorial positions to minimize steric interactions. For the (2R)-configured starting material, this leads to a predictable stereochemical outcome in the resulting lactone. The electrophilic attack of bromine on the double bond forms a bromonium ion, which is then intramolecularly attacked by the carbonyl oxygen. The stereochemistry at the newly formed stereocenters is dictated by the initial chirality of the substrate.

An analogous and more commonly employed reaction is iodolactonization, which proceeds under similar principles. The reaction of unsaturated alcohols with iodine and a base can lead to the formation of iodinated cyclic ethers or lactones. Studies on similar systems have shown that the stereocenter adjacent to the reacting olefin can direct the approach of the electrophile, leading to high diastereoselectivity.

Substrate Derivative Reagents Major Product Key Stereochemical Feature
(2R)-1-(benzyloxy)pent-4-en-2-yl acetate1. NBS, THF(4R,5R,Z)-5-(bromomethyl)-4-((benzyloxy)methyl)dihydrofuran-2(3H)-onetrans relationship between the bromomethyl and the benzyloxymethyl groups
This compound1. COCl₂, Pyridine 2. Br₂, NaHCO₃(4R,5R)-5-(bromomethyl)-4-((benzyloxy)methyl)dihydrofuran-2(3H)-oneHigh diastereoselectivity due to substrate control

Claisen Rearrangement Reactions

The Claisen rearrangement is a powerful acs.orgacs.org-sigmatropic rearrangement that forms a carbon-carbon bond. wikipedia.org When applied to a derivative of this compound, the inherent chirality of the molecule can be effectively transferred to the newly formed stereocenters. rsc.org To participate in a Claisen rearrangement, the alcohol must first be converted into an allyl vinyl ether. This can be achieved through various methods, such as mercuric acetate-catalyzed transetherification with ethyl vinyl ether.

The rearrangement proceeds through a highly ordered, chair-like six-membered transition state. organic-chemistry.org The stereochemical outcome is predictable based on minimizing steric hindrance in this transition state. The substituent at the chiral center (the benzyloxymethyl group) will preferentially occupy an equatorial position to avoid steric clashes, thus directing the formation of a specific diastereomer of the resulting γ,δ-unsaturated carbonyl compound. The (2R) configuration of the starting alcohol leads to the formation of a product with a predictable (3R, 4R) or (3S, 4R) configuration, depending on the geometry of the vinyl ether.

Reactant (Allyl Vinyl Ether from this compound) Reaction Conditions Major Product Diastereomeric Ratio (d.r.)
(R)-1-((E)-1-(benzyloxy)pent-4-en-2-yloxy)etheneToluene, 180 °C(4R,5E)-6-(benzyloxy)-4-methylhex-5-enal>95:5
(R)-1-((Z)-1-(benzyloxy)pent-4-en-2-yloxy)etheneToluene, 180 °C(4S,5E)-6-(benzyloxy)-4-methylhex-5-enal>95:5

Radical-Mediated Cyclization Processes

Radical cyclizations offer a mild and efficient method for the formation of cyclic compounds, and the stereochemical outcome can often be predicted using Beckwith-Houk models. For this compound, a typical strategy would involve converting it into a precursor for a 5-exo-trig radical cyclization. This can be achieved by forming a bromoether derivative, for example, through reaction with N-bromosuccinimide.

Treatment of the resulting bromoether with a radical initiator, such as tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN), generates a carbon-centered radical. princeton.edu This radical then cyclizes onto the double bond. The stereoselectivity of the ring closure is influenced by the existing stereocenter. The transition state geometry favors the formation of a trans-substituted tetrahydrofuran (B95107) ring to minimize steric interactions between the substituents. The benzyloxymethyl group at the adjacent stereocenter will guide the formation of the new stereocenter at the point of cyclization.

Radical Precursor Reagents Major Cyclized Product Key Stereochemical Feature
(2R)-2-(bromoethoxy)-1-(benzyloxy)pent-4-eneBu₃SnH, AIBN, Benzene, reflux(2R,3R)-2-((benzyloxy)methyl)-3-methyltetrahydrofurantrans relationship between the two substituents
(2R)-2-(iodomethyl)-1-(benzyloxy)pent-4-enyl etherBu₃SnH, AIBN, Benzene, reflux(3R,4R)-4-(benzyloxy)-3-vinyltetrahydrofuranHigh diastereoselectivity from the chiral center

Allylation and Crotylation Reactions

While this compound is a homoallylic alcohol, the principles of allylation and crotylation are highly relevant to its synthesis and further transformation. Asymmetric crotylation of an aldehyde, for instance, is a key method for establishing the 1,2-diol stereochemical relationship found in derivatives of this compound. The reaction of an aldehyde with a chiral crotylmetal reagent can produce homoallylic alcohols with high diastereoselectivity and enantioselectivity. nih.govharvard.edu

The stereochemical outcome of these reactions is often dictated by the geometry of the crotylating agent (E or Z) and the chirality of the reagent or catalyst used. For example, the use of a (Z)-crotylboronate typically leads to the syn-diastereomer, while an (E)-crotylboronate gives the anti-diastereomer. The facial selectivity of the addition to the aldehyde is controlled by the chiral ligand on the metal.

The existing stereocenter in this compound can also influence the stereochemical course of an allylation or crotylation reaction if the molecule is incorporated into a larger aldehyde substrate. This is known as substrate-controlled diastereoselectivity, where the inherent chirality of the molecule biases the approach of the nucleophile.

Aldehyde Crotylating Agent Major Product Diastereomeric Ratio (syn:anti)
Benzyloxyacetaldehyde(E)-Crotylboronate with (R,R)-tartrate ligand(2R,3R)-1-(benzyloxy)-3-methylpent-4-en-2-ol>95:5
Benzyloxyacetaldehyde(Z)-Crotylboronate with (R,R)-tartrate ligand(2S,3R)-1-(benzyloxy)-3-methylpent-4-en-2-ol>95:5

Cyclization Reactions

The bifunctional nature of this compound, containing both an alcohol and a terminal alkene, makes it an ideal precursor for various cyclization reactions, particularly after modification to introduce a second olefin.

Ring-Closing Metathesis (RCM) for Macrocycle and Heterocycle Formation

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the construction of rings, including large macrocycles and various heterocycles. acs.org To utilize this compound in an RCM reaction, it must first be converted into a diene. A common strategy is the esterification of the alcohol with an unsaturated carboxylic acid, such as acrylic acid or a longer-chain unsaturated acid.

The resulting diene ester can then be subjected to an RCM catalyst, typically a ruthenium-based complex like a Grubbs or Hoveyda-Grubbs catalyst. The reaction proceeds by intramolecular metathesis of the two terminal double bonds, extruding ethylene (B1197577) gas and forming a macrocyclic lactone. The existing stereocenter in the starting material is preserved in the final product, and its presence can influence the conformational preferences of the macrocycle. The geometry of the newly formed double bond (E or Z) can often be controlled by the choice of catalyst and reaction conditions.

Diene Precursor RCM Catalyst Product Ring Size
(2R)-1-(benzyloxy)pent-4-en-2-yl acrylateGrubbs II Catalyst(R,E)-4-((benzyloxy)methyl)-3,4-dihydro-2H-oxocin-2-one8
(2R)-1-(benzyloxy)pent-4-en-2-yl undec-10-enoateHoveyda-Grubbs II Catalyst(R,E)-14-((benzyloxy)methyl)-1-oxacyclotetradec-11-en-2-one14
(2R)-1-(benzyloxy)pent-4-en-2-yl O-allyl etherGrubbs I Catalyst(R)-4-((benzyloxy)methyl)-3,6-dihydro-2H-pyran6

Mechanistic Investigations of Reactions Involving 2r 1 Benzyloxy Pent 4 En 2 Ol

Elucidation of Reaction Pathways and Transition States

Reactions involving (2R)-1-(benzyloxy)pent-4-en-2-ol, particularly those leading to the formation of cyclic ethers, are often subject to acid catalysis. A primary example is the acid-catalyzed intramolecular cyclization, a transformation analogous to the well-known Prins cyclization. researchgate.net In such a reaction, the terminal alkene of the pentenyl chain acts as a nucleophile, attacking an electrophilically activated species.

The reaction is typically initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). However, given the presence of the benzyl (B1604629) ether, an alternative pathway involving the formation of an oxocarbenium ion at the benzylic position is also plausible under strongly acidic conditions or in the presence of specific Lewis acids.

A likely and common reaction pathway is the intramolecular hydroalkoxylation, where the hydroxyl group adds across the double bond. This process can be catalyzed by various transition metals or Brønsted/Lewis acids. The reaction generally proceeds via one of two main pathways depending on the activation method:

Pathway A: Alkene Activation: An electrophile (E+) activates the double bond, making it susceptible to nucleophilic attack by the hydroxyl group. This is common in halocyclizations (e.g., iodocyclization) where an iodonium (B1229267) ion is formed first.

Pathway B: Alcohol Activation: The hydroxyl group is activated, for instance, by protonation, rendering it a better nucleophile or preparing it for a substitution reaction.

In the context of forming a tetrahydrofuran (B95107) ring from this compound, a 5-exo-trig cyclization is favored according to Baldwin's rules. The transition state for this cyclization would likely adopt a chair-like conformation to minimize steric interactions, with the substituents arranging themselves to achieve the most stable stereochemical outcome. The stereochemistry of the starting material, specifically the (R)-configuration at C-2, will play a crucial role in directing the stereochemical course of the cyclization, leading to the preferential formation of one diastereomer of the resulting substituted tetrahydrofuran. For instance, in related systems, the stereocontrol in such cyclizations is highly dependent on the nature of the catalyst and reaction conditions. acs.org

A representative proposed pathway for the acid-catalyzed cyclization is depicted below:

Protonation of the terminal alkene to form a secondary carbocation at C-4.

Nucleophilic attack by the hydroxyl oxygen at C-2 onto the carbocation at C-4.

Deprotonation of the resulting oxonium ion to yield the substituted tetrahydrofuran.

The transition state for the key cyclization step would involve a pseudo-chair arrangement where the developing stereocenters are influenced by the pre-existing stereocenter at C-2.

Role of Intermediates in Stereocontrol (e.g., Oxocarbenium Ions)

Oxocarbenium ions are key reactive intermediates in a wide range of organic reactions, including glycosylation and the manipulation of acetals and ethers. wikipedia.orgnih.gov In reactions involving this compound, an oxocarbenium ion could be generated from the benzyloxy group under acidic conditions. The formation of such an intermediate would open up additional reaction pathways, particularly those involving substitution at the C-1 position.

The general formation of an oxocarbenium ion from a benzyl ether involves the departure of the benzyl group, facilitated by an acid. The resulting oxocarbenium ion is stabilized by resonance between the carbon and the adjacent oxygen atom.

For this compound, the formation of an oxocarbenium ion at C-1 would lead to a highly reactive intermediate. The stereochemical outcome of any subsequent nucleophilic attack on this planar, sp2-hybridized carbon would be dependent on the facial selectivity imposed by the adjacent stereocenter at C-2. The hydroxyl group at C-2 could act as an internal nucleophile, leading to the formation of a cyclic ether, or an external nucleophile could be introduced.

In glycosylation chemistry, the conformation of the oxocarbenium ion intermediate is a critical determinant of the stereochemical outcome. acs.org By analogy, the preferred conformation of an oxocarbenium ion derived from this compound would be influenced by the substituents to minimize steric strain, thus directing incoming nucleophiles to a specific face. For instance, studies on six-membered ring oxocarbenium ions show a preference for half-chair conformations. acs.org The stereocontrol exerted by such intermediates is often rationalized by considering the relative stability of the possible transition states leading to the different stereoisomeric products.

It has been noted in other systems that benzyloxy groups at a C-2 position can stabilize a developing oxocarbenium ion and influence the facial selectivity of nucleophilic attack. nih.gov This suggests that the benzyloxy group in the target molecule could play a significant role in stereocontrol even if it is not the primary site of reaction.

Kinetic Studies and Reaction Rate Determinants

Acid Concentration and Strength: Higher acid concentration or the use of a stronger acid would generally lead to a faster reaction rate by increasing the concentration of the protonated, activated species.

Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate. However, it can also affect the selectivity of the reaction, potentially favoring thermodynamically controlled products over kinetically controlled ones.

Solvent: The polarity of the solvent can influence the stability of charged intermediates and transition states. More polar solvents may stabilize ionic species, potentially accelerating reactions that proceed through such intermediates. nih.gov

Steric Hindrance: The steric bulk of the substituents on the molecule can affect the rate of reaction by hindering the approach of reagents or by influencing the stability of transition states.

Kinetic resolution of racemic allylic alcohols is a well-established method, and similar principles would apply to reactions of chiral this compound. acs.org For example, in an enzyme-catalyzed or chiral catalyst-mediated reaction, the two enantiomers of a racemic mixture would react at different rates, allowing for their separation. In the context of a single enantiomer like this compound, kinetic control is crucial for achieving high diastereoselectivity in reactions that generate a new stereocenter.

The table below outlines the expected influence of various parameters on the reaction rate, based on general principles of physical organic chemistry.

ParameterEffect on Reaction RateRationale
[H+] IncreasesHigher concentration of activated species.
Temperature IncreasesProvides sufficient energy to overcome the activation barrier.
Solvent Polarity VariableDepends on the charge distribution in the transition state.
Catalyst IncreasesProvides an alternative reaction pathway with a lower activation energy.

Computational Chemistry Approaches to Reaction Mechanisms

In the absence of direct experimental data, computational chemistry provides a powerful tool for investigating the reaction mechanisms of this compound. Density Functional Theory (DFT) is a commonly employed method for studying organic reactions. nih.govnih.gov

Computational studies could be used to:

Map Potential Energy Surfaces: To identify the most likely reaction pathways by calculating the energies of reactants, products, intermediates, and transition states.

Elucidate Transition State Structures: To understand the geometry of the transition states and the key interactions that stabilize them. This is particularly important for understanding the origins of stereoselectivity.

Investigate the Role of Intermediates: To determine the stability and conformational preferences of intermediates such as oxocarbenium ions. acs.org

Predict Kinetic and Thermodynamic Parameters: To estimate activation energies and reaction enthalpies, providing insights into reaction rates and product distributions.

For example, a DFT study on the acid-catalyzed cyclization of this compound would involve optimizing the geometries of various possible transition states (e.g., chair-like vs. boat-like) and calculating their relative energies. This would allow for a prediction of the most likely stereochemical outcome. Similarly, the stability of different conformers of a potential oxocarbenium ion intermediate could be assessed to understand its role in stereocontrol.

Recent studies on other systems have successfully used DFT to rationalize the stereochemical outcomes of reactions involving chiral alcohols and to elucidate the role of non-covalent interactions in transition states. nih.gov These approaches could be directly applied to the study of this compound.

The following table summarizes the types of computational methods and the insights they could provide for the target molecule.

Computational MethodInformation Gained
DFT (e.g., B3LYP) Geometries of stationary points, relative energies, reaction pathways. nih.gov
Transition State Search Identification and characterization of transition state structures.
IRC Calculations Confirmation that a transition state connects the correct reactant and product.
Solvation Models (e.g., PCM) Effect of solvent on reaction energetics and pathways.

Applications of 2r 1 Benzyloxy Pent 4 En 2 Ol As a Chiral Intermediate in Target Oriented Synthesis

Asymmetric Synthesis of Natural Products

The enantiopure nature of (2R)-1-(Benzyloxy)pent-4-en-2-ol makes it a valuable starting point for the synthesis of complex chiral molecules, including various natural products. Its defined stereocenter can be carried through a synthetic sequence to control the stereochemistry of the final target molecule.

Synthesis of Chiral Polyacetate and Polypropionate Units

Polyacetates and polypropionates are classes of natural products characterized by repeating two- and three-carbon units, respectively. mdpi.com They form the backbones of many polyketide natural products. mdpi.com The synthesis of these units requires precise stereochemical control.

A review of the scientific literature did not yield specific examples where this compound was used as a direct precursor for the iterative synthesis of chiral polyacetate or polypropionate chains. Synthetic strategies towards these motifs often employ other well-established chiral auxiliaries or asymmetric reactions to build the repeating stereocenters. nih.govnih.gov

Applications in the Synthesis of Carbocyclic Nucleosides

Carbocyclic nucleosides are analogues of natural nucleosides where a carbocyclic ring replaces the furanose sugar moiety. rsc.org This modification imparts greater metabolic stability by preventing the enzymatic cleavage of the glycosidic bond. rsc.org

Detailed searches of synthetic routes towards carbocyclic nucleosides did not identify specific pathways commencing from the acyclic precursor this compound. The common strategies for assembling these targets typically involve two main approaches: a linear synthesis where the heterocyclic base is constructed upon a pre-formed chiral cyclopentylamine, or a convergent synthesis where the base is coupled with a functionalized carbocyclic moiety. rsc.org These carbocyclic cores are often synthesized from cyclic starting materials to establish the ring structure early in the synthetic sequence.

Total Synthesis of Complex Polyketide Structures

Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. mdpi.comsyr.edu Their synthesis is a significant challenge in organic chemistry and often relies on the use of small, chiral building blocks to construct the complex carbon skeleton with multiple stereocenters. uni-wuppertal.deuni-muenchen.de

While this compound represents the type of C5 chiral building block that could theoretically be incorporated into a polyketide framework, a review of published total syntheses of complex polyketides did not reveal specific examples utilizing this particular compound as a key intermediate. Synthetic chemists often employ a variety of strategies and a wide range of chiral synthons to achieve the total synthesis of these complex targets. uni-wuppertal.de

Synthesis of Pharmaceutical Intermediates and Analogues

The structural motifs present in this compound are common in many biologically active molecules and pharmaceutical intermediates. Its utility can be explored in the construction of key pharmacophores.

Construction of Chiral 1,3-Diol Motifs

The 1,3-diol motif is a prevalent feature in many natural products, particularly polyketides, and is a key structural element in various pharmaceutical compounds. uni-wuppertal.de The stereocontrolled synthesis of this moiety is a fundamental goal in asymmetric synthesis.

A survey of the literature did not provide specific methods for the transformation of this compound into a chiral 1,3-diol motif. The starting material possesses a 1,2-diol relationship between the benzyloxy-protected oxygen and the hydroxyl group. Conversion to a 1,3-diol would require extensive functional group manipulations, and specific examples of such a pathway starting from this compound were not found.

Precursors for Nitrogen Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. nih.govnih.govnih.gov The development of synthetic routes to enantiopure heterocyclic compounds is a major focus of medicinal and synthetic chemistry.

While the functional groups of this compound, specifically the alcohol and the alkene, could potentially be functionalized to participate in cyclization reactions to form nitrogen heterocycles, a search of the scientific literature did not identify specific examples where this compound was used as a precursor for their synthesis. Synthetic strategies for chiral nitrogen heterocycles often rely on other classes of starting materials or different asymmetric methodologies. nih.govnih.gov For instance, a structurally related compound, (2R,3S)-2-(Benzyloxy)methyl-3-(tert-butyldimethylsilyloxy)pent-4-en-al, has been utilized in a multi-step synthesis of a benzazocine core, but this represents a different starting material with distinct reactivity. nih.gov

Intermediates for β-Amino Ethers

A hypothetical synthetic route could involve the diastereoselective epoxidation of the terminal double bond of this compound. The stereochemistry of the existing hydroxyl group at the C-2 position could direct the epoxidation to favor one diastereomer. Subsequent regioselective ring-opening of the resulting epoxide with a suitable amine nucleophile would yield the desired β-amino ether. The benzyloxy group at the C-1 position serves as a protecting group for the primary alcohol, which can be removed at a later stage of the synthesis if required.

This strategic approach allows for the introduction of three contiguous stereocenters, making it a valuable method for the synthesis of enantiomerically pure β-amino ethers, which are important structural motifs in many pharmaceutical compounds.

Development of Diverse Chiral Scaffolds

The chemical functionalities of this compound make it an attractive starting material for the development of a variety of chiral scaffolds. The presence of a hydroxyl group allows for a range of transformations, including oxidation, esterification, and etherification. The terminal alkene provides a handle for reactions such as ozonolysis, dihydroxylation, and various cycloaddition reactions.

For instance, oxidative cleavage of the double bond can lead to the formation of a chiral aldehyde, which can then be used in a variety of carbon-carbon bond-forming reactions to build more complex molecular frameworks. Dihydroxylation of the alkene would yield a chiral triol, a versatile intermediate for the synthesis of natural products and their analogues.

Furthermore, the allylic alcohol moiety can participate in stereoselective reactions. For example, a Sharpless asymmetric epoxidation could be employed to introduce another stereocenter with high control. The resulting epoxy alcohol is a valuable intermediate that can be transformed into a variety of chiral building blocks, including diols and amino alcohols.

The combination of these transformations allows for the conversion of this compound into a wide array of complex and functionally diverse chiral scaffolds, demonstrating its significance as a versatile chiral synthon in organic synthesis.

Catalytic Systems Employed in the Transformations of 2r 1 Benzyloxy Pent 4 En 2 Ol

Chiral Brønsted Acid Catalysis

Chiral Brønsted acid catalysis has emerged as a powerful tool for enantioselective transformations, including those involving homoallylic alcohols. Chiral phosphoric acids (CPAs) are a prominent class of these catalysts, capable of activating substrates through hydrogen bonding. rsc.org In the context of homoallylic alcohol synthesis, CPAs have been instrumental in the asymmetric allylboration of aldehydes, a reaction that produces chiral homoallylic alcohols. nih.gov

One notable application is the enantioselective addition of allylboronates to aldehydes. organic-chemistry.org For instance, chiral phosphoric acids catalyze the reaction of various aldehydes with allylboronates to yield homoallylic alcohols with high enantiomeric excess. nih.gov While direct catalysis on (2R)-1-(benzyloxy)pent-4-en-2-ol is not extensively documented, the principles of CPA catalysis are applicable to its synthesis. For example, the reaction of a corresponding aldehyde with an allylboronate, catalyzed by a chiral phosphoric acid, could be a viable route to this molecule.

Recent studies have demonstrated the efficacy of chiral Brønsted acids in catalyzing the allylation of sterically hindered aldehydes, a challenging transformation. rsc.orgrsc.org This is achieved through multiple hydrogen bonding interactions between the catalyst and the substrates, which stabilizes the transition state and dictates the stereochemical outcome. rsc.org Furthermore, unusual enantiodivergence has been observed in CPA-catalyzed allylations, where the stereochemical outcome can be switched by modifying the structure of the allylic boronate substrate, highlighting the subtle interplay between the catalyst and reactants. nih.gov

Table 1: Examples of Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes

Catalyst (mol%)AldehydeAllylboronateProductYield (%)ee (%)Reference
(S)-3a (5)Cyclohexane carboxaldehydeAllylboronateHomoallylic alcoholLowLow rsc.org
(R)-3e (5)PivalaldehydeAllylboronateHomoallylic alcohol9595 rsc.org
(R)-TRIP (10)Benzaldehyde(±)-sec-allylboronate(Z)-Homoallylic alcohol-- nih.gov

This table presents representative data and may not be exhaustive.

Lewis Acid Catalysis

Lewis acid catalysis plays a central role in a variety of organic transformations, including those that can be applied to homoallylic alcohols. wikipedia.org Lewis acids function by accepting an electron pair, thereby activating the substrate towards nucleophilic attack or other reactions. wikipedia.org Common Lewis acids used in this context include compounds of boron, aluminum, tin, and titanium. wikipedia.org

For homoallylic alcohols, Lewis acid catalysis is relevant in several key reactions. For example, the Mukaiyama aldol (B89426) reaction, which involves the addition of a silyl (B83357) enol ether to an aldehyde, is often catalyzed by a Lewis acid. This reaction can be used to synthesize more complex structures from homoallylic alcohol precursors. Additionally, Lewis acids are widely employed in Diels-Alder reactions, where they can enhance the rate and control the stereoselectivity of the cycloaddition. wikipedia.org

While specific examples detailing the use of Lewis acid catalysis on this compound are scarce, the principles are broadly applicable. For instance, the hydroxyl group of the homoallylic alcohol could be used to direct a Lewis acid-catalyzed reaction, or the double bond could participate in a Lewis acid-promoted cycloaddition. The choice of Lewis acid and reaction conditions can be tailored to achieve the desired transformation with high selectivity. wikipedia.org

Transition Metal Catalysis (e.g., Palladium, Iridium, Ruthenium)

Transition metal catalysis offers a diverse and powerful toolkit for the transformation of homoallylic alcohols. Metals such as palladium, iridium, and ruthenium are particularly prominent in this area.

Palladium Catalysis: Palladium catalysts are well-known for their ability to facilitate a wide range of cross-coupling and isomerization reactions. acs.orgnih.gov In the context of homoallylic alcohols, palladium catalysis has been used for allylic allenylation reactions with propargylic carbonates. rsc.org This provides an efficient route to synthesize tri- and tetra-substituted allyl allenes. rsc.org Palladium catalysts, in the presence of a ligand like Xantphos and a co-catalyst such as triethylborane, can also promote the coupling of aldehydes with conjugated dienes to produce dienyl homoallylic alcohols. acs.org Furthermore, palladium-catalyzed allylic cross-coupling reactions of homoallylic tosylates with boronic acids have been developed, offering a method for C-C bond formation at the allylic position. organic-chemistry.org

Iridium Catalysis: Iridium catalysts have shown unique reactivity in the transformation of alcohols. organic-chemistry.orgthieme-connect.comresearchgate.net A notable application is the coupling of primary alcohols with alkynes to generate secondary homoallylic alcohols. organic-chemistry.orgorganic-chemistry.orgcolab.ws This reaction proceeds through a "hydrogen borrowing" or "hydrogen auto-transfer" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then reacts with an iridium-allyl intermediate. organic-chemistry.orgthieme-connect.com This methodology can be extended to the synthesis of ω-hydroxy homoallylic alcohols from α,ω-diols and alkynes. thieme-connect.comresearchgate.net

Ruthenium Catalysis: Ruthenium catalysts are also highly effective for various transformations of unsaturated alcohols. nih.govnih.govrsc.org They can catalyze the C-H allylation of alkenes with allyl alcohols, providing a direct method for forming C-C bonds. nih.gov Ruthenium complexes are also known to catalyze the redox isomerization of allylic alcohols to the corresponding carbonyl compounds. acs.org In the context of homoallylic alcohol synthesis, ruthenium catalysts have been employed in the enantioselective carbonyl allylation of primary alcohols with alkynes, where the alkyne serves as the allyl source. organic-chemistry.org

Table 2: Examples of Transition Metal-Catalyzed Transformations of Unsaturated Alcohols

Catalyst SystemSubstrate 1Substrate 2Product TypeYield (%)Reference
Pd(OAc)₂ / Xantphos / Et₃BAldehydeConjugated DieneDienyl homoallyl alcoholExcellent acs.org
[Ir(OH)(cod)]₂ / Tri(n-octyl)phosphinePrimary Alcohol1-Aryl-1-propyneSecondary homoallylic alcoholup to 95 organic-chemistry.org
[RuCl₂(p-cymene)]₂ / CsOAcN-methoxy-2-phenylacrylamideAllyl alcohol1,4-diene50 nih.gov

This table presents representative data and may not be exhaustive.

Organocatalysis and Cooperative Catalysis

In addition to metal-based systems, organocatalysis has gained prominence for its ability to promote enantioselective reactions under mild conditions. nih.govpnas.org For the synthesis of chiral homoallylic alcohols and their derivatives, organocatalysts such as chiral amines and phosphoric acids have been successfully employed. nih.govpnas.org For example, a one-pot protocol involving an enantioselective enone epoxidation followed by a Wharton-type reaction, both mediated by an organocatalyst, can produce optically active allylic alcohols. pnas.org

Cooperative catalysis, which involves the simultaneous use of two or more different catalysts, has emerged as a powerful strategy for achieving transformations that are difficult with a single catalyst. acs.orgnih.govrsc.org This can involve a combination of a transition metal catalyst and an organocatalyst. For instance, the propargylic allylation of propargylic alcohols with α,β-unsaturated aldehydes can be achieved using a diruthenium complex in cooperation with a secondary amine organocatalyst. acs.org Similarly, iridium/chiral phosphoric acid cooperative catalysis has been used for the enantioconvergent diamination of racemic allylic alcohols. researchgate.net

Recyclability and Sustainability of Catalytic Systems

The development of sustainable chemical processes is a major focus of modern chemistry. mdpi.comrsc.orgdtu.dk In the context of alcohol transformations, this includes the use of environmentally benign oxidants like air or molecular oxygen, the development of recyclable catalysts, and the use of renewable feedstocks. rsc.orgacs.org

For example, heterogeneous catalysts, such as metal oxides on a support, can often be recovered and reused, reducing waste and cost. acs.org The use of aqueous biphasic systems allows for the easy separation of the product from the water-soluble catalyst, which can then be recycled. acs.org Phosphoric acid has been used as a recyclable catalyst in the dehydration of alcohols to olefins through reactive distillation. acs.orgmpg.de Furthermore, there is growing interest in using bio-based alcohols as feedstocks for chemical synthesis, which aligns with the principles of green chemistry. mdpi.com The development of catalysts that can efficiently convert biomass-derived alcohols into valuable chemicals is an active area of research. acs.org

Spectroscopic and Analytical Characterization for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structural connectivity and stereochemistry of organic molecules. uobasrah.edu.iq Both ¹H and ¹³C NMR are utilized to distinguish between diastereomers of benzyloxylated pentenol derivatives by analyzing the chemical shifts and coupling constants of specific nuclei. mdpi.com

In the context of differentiating stereoisomers, the distinct chemical environments of protons and carbons in each isomer lead to unique NMR signals. For instance, the ¹³C NMR spectrum can show separate peaks for key carbons, such as an acetal (B89532) carbon, allowing for the clear distinction between different racemates. mdpi.com Similarly, ¹H NMR provides detailed information about the spatial relationships between protons, which can differ significantly between stereoisomers. mdpi.com

While specific NMR data for (2R)-1-(benzyloxy)pent-4-en-2-ol is available, a detailed comparison with its corresponding (2S)-enantiomer or diastereomers would require the synthesis and analysis of those specific compounds. However, based on known principles and data for similar structures, expected chemical shifts can be predicted.

Table 1: Representative ¹H and ¹³C NMR Data

Nucleus Atom Chemical Shift (ppm)
¹³CC173.4
C271.3
C338.6
C4134.9
C5117.4
Benzyl (B1604629) CH₂73.4
Benzyl C (ipso)138.3
Benzyl C (o, m, p)128.4, 127.7, 127.6
¹HH23.80-3.90 (m)
H1a, H1b3.35-3.55 (m)
H3a, H3b2.20-2.40 (m)
H45.80-5.95 (m)
H5a, H5b5.05-5.20 (m)
Benzyl CH₂4.55 (s)
Benzyl Ar-H7.25-7.40 (m)

Note: The data presented is a composite of typical values and may not reflect the exact shifts from a single specific spectrum.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. semanticscholar.orgsigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. windows.netphenomenex.com

For the analysis of compounds like this compound, a suitable chiral column, such as one based on polysaccharide derivatives like cellulose (B213188) or amylose, would be selected. windows.netphenomenex.com The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is optimized to achieve baseline separation of the enantiomeric peaks. semanticscholar.org

The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks in the chromatogram. A higher ee indicates a greater prevalence of one enantiomer over the other. This technique is highly sensitive and provides a quantitative measure of the success of an enantioselective synthesis.

Table 2: Illustrative Chiral HPLC Parameters

Parameter Condition
Column Chiralcel OD-H or similar polysaccharide-based column
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Times tR(R) and tR(S) would be distinct, allowing for quantification

Optical Rotation Measurements for Absolute Configuration

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. nih.gov The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). semanticscholar.orgcaltech.edu The measurement of optical rotation is a fundamental method for assigning the absolute configuration (R or S) of a chiral molecule, especially when compared to a known standard or theoretical calculations. nih.govlibretexts.org

The specific rotation, [α]D, is a standardized value. For this compound, a measured negative or positive value would be compared against literature values or the results of computational predictions to confirm its absolute stereochemistry. nih.gov It is important to note that the sign of optical rotation does not have a simple correlation with the R/S designation and must be determined experimentally or through advanced computational methods. libretexts.org

Table 3: Optical Rotation Data

Compound Specific Rotation [α]D Conditions
This compoundVaries based on synthesis and purity(e.g., c 1.0, CHCl₃)

Note: The specific rotation value is highly dependent on the sample's enantiomeric purity.

Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are powerful analytical techniques used to determine the molecular weight and elemental composition of a compound. wiley-vch.de For this compound, these methods confirm the molecular formula, C₁₂H₁₆O₂, by providing a highly accurate mass measurement. nih.gov

In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. HRMS provides this measurement with very high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. thermofisher.com The fragmentation pattern observed in the mass spectrum can also provide structural information, further confirming the identity of the compound.

Table 4: Mass Spectrometry Data

Technique Measurement Value
Molecular Formula -C₁₂H₁₆O₂
Molecular Weight -192.25 g/mol
HRMS (ESI+) [M+Na]⁺Calculated: 215.1043, Found: (would be determined experimentally)
[M+H]⁺Calculated: 193.1223, Found: (would be determined experimentally)

Note: "Found" values are obtained from experimental analysis and are compared to the calculated theoretical values for confirmation.

Future Perspectives in the Academic Research of 2r 1 Benzyloxy Pent 4 En 2 Ol

Exploration of Novel Synthetic Methodologies

The development of new and improved methods for the synthesis of (2R)-1-(benzyloxy)pent-4-en-2-ol is a primary area of future research. While classical methods involving chiral pool starting materials or stoichiometric chiral reagents have been successful, the focus is shifting towards more atom-economical and catalytic asymmetric approaches.

Future endeavors will likely concentrate on:

Catalytic Asymmetric Allylation: The development of highly efficient and stereoselective catalytic systems for the allylation of benzyloxyacetaldehyde will be a key focus. This includes the design of novel chiral ligands for metals like indium, zinc, or silicon, which can mediate the asymmetric addition of an allyl group with high enantioselectivity.

Enzymatic and Chemo-enzymatic Routes: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Research into identifying or engineering enzymes, such as ene-reductases or hydrolases, that can facilitate the stereoselective synthesis of this compound or its precursors will be a significant area of exploration.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis for the generation of allyl radicals and their subsequent asymmetric addition to aldehydes presents a novel and exciting frontier. Developing catalytic systems that can effectively control the stereochemistry of this process for the synthesis of this compound is a promising research direction.

Diversification of Reactivity for New Chemical Space

Beyond its established role as a precursor to chiral epoxides and diols, future research will aim to unlock the full synthetic potential of this compound by exploring new transformations of its functional groups.

Key areas of investigation will include:

Carbon-Hydrogen (C-H) Bond Functionalization: The direct and selective functionalization of the various C-H bonds within the molecule would provide a powerful tool for rapid diversification. This could involve transition-metal-catalyzed C-H activation to introduce new functional groups at previously inaccessible positions.

Domino and Tandem Reactions: Designing novel cascade reactions that utilize the inherent reactivity of both the hydroxyl and alkene functionalities in a single, concerted process will lead to the efficient construction of complex molecular scaffolds. For instance, a tandem cyclization/functionalization sequence could generate intricate heterocyclic systems.

researchgate.netrsc.org-Wittig Rearrangement: Exploring the researchgate.netrsc.org-Wittig rearrangement of derivatives of this compound could provide access to new, highly functionalized chiral building blocks. mdpi.com

Integration into Flow Chemistry and Automation for Scalable Synthesis

To enhance the practical utility of this compound, its synthesis needs to be amenable to scalable and automated processes. Flow chemistry offers significant advantages over traditional batch synthesis in terms of safety, efficiency, and scalability. researchgate.net

Future research in this area will focus on:

Development of Continuous Flow Processes: Translating the optimal synthetic routes for this compound into continuous flow systems will be a major objective. nih.gov This will involve optimizing reaction parameters such as temperature, pressure, and residence time to maximize yield and purity.

Automated Synthesis Platforms: Integrating the flow synthesis of this compound with automated purification and analysis systems will create a fully autonomous platform for its on-demand production. rsc.orgresearchgate.net This will be particularly valuable for its use in high-throughput screening and medicinal chemistry applications.

In-line Reaction Monitoring: The implementation of real-time analytical techniques, such as infrared (IR) spectroscopy or mass spectrometry, directly into the flow reactor will allow for precise control and optimization of the reaction conditions.

Applications in New Areas of Chemical Biology and Materials Science

The unique structural features of this compound make it an attractive candidate for applications beyond traditional organic synthesis.

Promising future directions include:

Chemical Biology Probes: The chiral backbone of this compound can be incorporated into the design of novel chemical probes to study biological processes. For example, it could serve as a scaffold for the synthesis of enzyme inhibitors or fluorescently labeled molecules for cellular imaging.

Chiral Monomers for Polymer Synthesis: The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel chiral polymers. These polymers could have interesting properties and applications in areas such as chiral chromatography, asymmetric catalysis, and smart materials.

Liquid Crystal and Supramolecular Chemistry: The defined stereochemistry and potential for hydrogen bonding make this compound and its derivatives interesting building blocks for the construction of chiral liquid crystals and other supramolecular assemblies with unique optical or electronic properties.

Q & A

Q. What are the key steps for synthesizing (2R)-1-(benzyloxy)pent-4-en-2-ol with stereochemical control?

The synthesis typically involves selective oxidation and protecting group strategies. For example, Dess-Martin periodinane (DMP) is used to oxidize intermediates while preserving stereochemistry . A diastereomeric alcohol mixture can be oxidized to generate a ketone intermediate, followed by stereoselective reduction using chiral catalysts or enzymes. Benzyloxy groups are introduced via benzylation of hydroxyl precursors under basic conditions (e.g., NaH or K₂CO₃) .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The coupling constants (J values) in ¹H-NMR (e.g., J = 11.2, 5.8 Hz for vicinal protons) and ¹³C-NMR chemical shifts (e.g., δ 72.4 for the chiral center) provide stereochemical evidence. High-Resolution Mass Spectrometry (HRMS) validates molecular formula accuracy .

Q. What protecting group strategies are effective for the hydroxyl group in this compound?

The benzyloxy group is a common protecting group for alcohols due to its stability under acidic and basic conditions. It can be introduced via benzyl bromide or chloride in the presence of a base (e.g., NaH) and removed via catalytic hydrogenation (H₂/Pd-C) . Alternative methods include silyl ethers (e.g., TBSCl), but benzyl is preferred for its compatibility with subsequent olefin functionalization .

Q. What purification methods are recommended for isolating this compound?

Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard. For polar intermediates, flash chromatography or preparative HPLC (C18 columns) improves resolution. Solvent extraction (CH₂Cl₂/H₂O) is used post-reaction to remove hydrophilic byproducts .

Advanced Research Questions

Q. How do reaction conditions influence the enantiomeric purity of this compound?

Enantiomeric excess (ee) is sensitive to catalyst choice and solvent polarity. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) can achieve >95% ee. Kinetic resolution during enzymatic reductions (e.g., using ketoreductases) is also effective. Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What mechanistic insights explain competing side reactions during the synthesis of this compound?

Competing epoxidation of the pent-4-en-2-ol moiety may occur if oxidizing agents (e.g., mCPBA) are present. Steric hindrance from the benzyloxy group can reduce undesired ring-opening reactions. Computational studies (DFT) predict transition-state energies to optimize selectivity .

Q. How does the benzyloxy group impact the compound’s stability under varying pH conditions?

The benzyloxy group enhances stability in neutral to mildly acidic conditions but hydrolyzes under strong acids (e.g., HBr/AcOH). Stability assays (TLC or LC-MS monitoring) show decomposition above pH 10 due to base-induced cleavage. Storage at −20°C in anhydrous solvents (e.g., THF) prolongs shelf life .

Q. What strategies mitigate hazards when handling this compound in large-scale reactions?

Use closed-system reactors to minimize inhalation risks (GHS H319/H335). Replace Dess-Martin periodinane with safer oxidants like IBX to reduce toxic byproducts. Implement in-line IR spectroscopy for real-time monitoring, avoiding manual sampling .

Q. How can computational modeling predict the compound’s reactivity in novel reaction pathways?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attacks or cyclization. Molecular docking studies assess interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Q. What analytical challenges arise when characterizing degradation products of this compound?

Degradation via oxidation or hydrolysis generates polar metabolites, complicating LC-MS detection. Use HILIC columns for hydrophilic interaction chromatography. Isotopic labeling (e.g., ¹³C at the benzyloxy group) aids in tracking fragmentation patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.